C12H11ClF3NO4S
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Overview
Description
The compound with the molecular formula C12H11ClF3NO4S (4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)proline typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with proline under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)proline: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfone, sulfide, and substituted aromatic compounds.
Scientific Research Applications
(4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)proline: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)proline involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)alanine
- (4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine
- (4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine .
Uniqueness
(4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)proline: is unique due to its specific structural features, such as the presence of a proline moiety, which imparts distinct biological and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C12H11ClF3NO4S |
---|---|
Molecular Weight |
357.73 g/mol |
IUPAC Name |
(2S)-1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H11ClF3NO4S/c13-9-4-3-7(6-8(9)12(14,15)16)22(20,21)17-5-1-2-10(17)11(18)19/h3-4,6,10H,1-2,5H2,(H,18,19)/t10-/m0/s1 |
InChI Key |
BTQZZDHTYVPHDY-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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